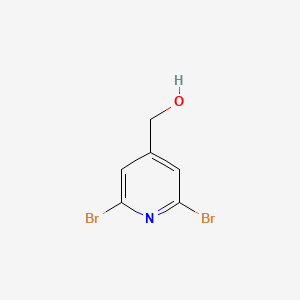![molecular formula C21H23FN4O4 B2750544 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049398-49-3](/img/structure/B2750544.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl group, which includes a piperazine ring, a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, while the piperazine ring could potentially create a three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The ether group in the benzo[d][1,3]dioxol-5-yl moiety might undergo reactions typical of ethers, such as cleavage by strong acids. The piperazine ring might undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Compulsive Behavior
Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption, revealing that selective antagonism at orexin-1 receptor (OX1R) mechanisms could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This study utilized different orexin receptor antagonists, highlighting the importance of targeting specific neural systems that motivate and reinforce both drug abuse and compulsive food intake (Piccoli et al., 2012).
Sigma-1 Receptor Ligands and Neurodegenerative Processes
Moussa et al. (2010) synthesized and evaluated a series of N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands, identifying potent and selective ligands. These compounds, particularly N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, were explored for their potential in imaging the sigma-1 receptor in neurodegenerative processes using positron emission tomography (PET) radiotracers (Moussa et al., 2010).
Antimicrobial Activity
Mishra and Chundawat (2019) synthesized a series of piperazine derivatives, including 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal strains. This work contributes to the search for new antimicrobial agents with improved efficacy and selectivity (Mishra & Chundawat, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4/c22-16-3-1-2-4-17(16)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-15-5-6-18-19(13-15)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIABEHAGYDZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

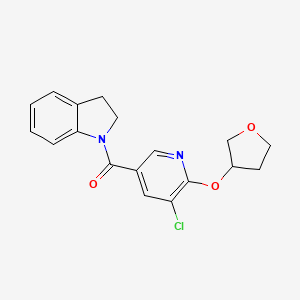
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2750462.png)

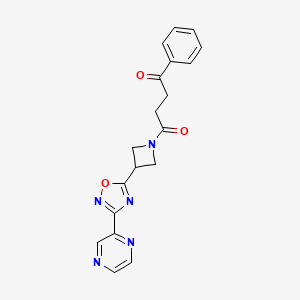
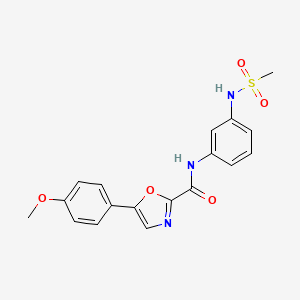
![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)
![N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2750470.png)

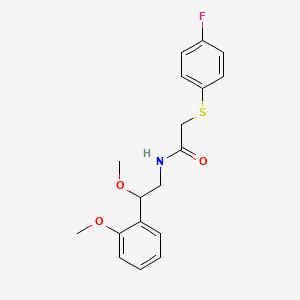
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2750475.png)


![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)
